Cas no 951887-96-0 (2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene)
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene
- MFCD09801076
- 951887-96-0
- 2-Chloro-4-(2-chloroallyl)toluene
- 2-chloro-4-(2-chloroprop-2-enyl)-1-methylbenzene
- AKOS016016746
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- MDL: MFCD09801076
- Inchi: 1S/C10H10Cl2/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3
- InChI Key: AWYYVPZEPMEVGA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C)CC(=C)Cl
Computed Properties
- Exact Mass: 200.0159557Da
- Monoisotopic Mass: 200.0159557Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0Ų
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C084715-250mg |
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene |
951887-96-0 | 250mg |
$ 365.00 | 2022-06-06 | ||
| TRC | C084715-500mg |
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene |
951887-96-0 | 500mg |
$ 605.00 | 2022-06-06 | ||
| abcr | AB234237-1 g |
2-Chloro-4-(2-chloroallyl)toluene; . |
951887-96-0 | 1g |
€794.30 | 2023-04-27 | ||
| abcr | AB234237-2 g |
2-Chloro-4-(2-chloroallyl)toluene; . |
951887-96-0 | 2g |
€1065.20 | 2023-04-27 | ||
| Fluorochem | 200151-2g |
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene |
951887-96-0 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 200151-5g |
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene |
951887-96-0 | 97% | 5g |
£1543.00 | 2022-03-01 | |
| abcr | AB234237-1g |
2-Chloro-4-(2-chloroallyl)toluene; . |
951887-96-0 | 1g |
€794.30 | 2025-02-21 | ||
| abcr | AB234237-2g |
2-Chloro-4-(2-chloroallyl)toluene; . |
951887-96-0 | 2g |
€1065.20 | 2025-02-21 | ||
| abcr | AB234237-5g |
2-Chloro-4-(2-chloroallyl)toluene; . |
951887-96-0 | 5g |
€2507.20 | 2025-02-21 | ||
| abcr | AB234237-5 g |
2-Chloro-4-(2-chloroallyl)toluene; . |
951887-96-0 | 5g |
€2507.20 | 2023-04-27 |
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene Suppliers
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene
Professional Introduction to Compound with CAS No. 951887-96-0 and Product Name: 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene, identified by its CAS number 951887-96-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple chlorine atoms and a phenyl ring with a methyl substituent contributes to its reactivity and versatility, enabling diverse chemical transformations that are crucial for drug development and industrial applications.
The molecular framework of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene consists of an unsaturated alkyne backbone substituted with chloro and methyl groups on the aromatic ring. This structural motif is particularly interesting because it allows for selective functionalization at multiple sites, making it an excellent candidate for constructing complex molecules. In recent years, the compound has been explored in the synthesis of heterocyclic derivatives, which are known for their broad spectrum of biological activities. The chloro substituents on the phenyl ring enhance electrophilic aromatic substitution reactions, facilitating the introduction of additional functional groups such as amines, alcohols, or thiols.
One of the most compelling aspects of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is its role in the development of novel pharmaceutical agents. Researchers have leveraged its reactivity to create derivatives with potential therapeutic applications in areas such as oncology, anti-inflammatory diseases, and central nervous system disorders. For instance, studies have demonstrated that compounds derived from this intermediate exhibit inhibitory effects on specific enzymes implicated in cancer progression. The ability to modify the core structure while maintaining high selectivity has been instrumental in optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
The synthetic utility of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene has also been highlighted in advanced materials research. Its incorporation into polymers and copolymers enhances mechanical strength and thermal stability, making it suitable for high-performance applications in electronics and coatings. Additionally, the compound's ability to undergo cross-coupling reactions with transition metal catalysts has opened new avenues for creating conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic devices. These advancements underscore the compound's significance beyond traditional pharmaceuticals.
In recent academic literature, significant progress has been made in understanding the reactivity mechanisms of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene. Computational studies have provided insights into how electronic effects influence its participation in various chemical transformations. For example, density functional theory (DFT) calculations have revealed that the electron-withdrawing nature of the chloro groups stabilizes carbanion intermediates, facilitating nucleophilic additions. Such findings have guided experimentalists in designing more efficient synthetic routes and predicting regioselectivity outcomes.
The compound's application in medicinal chemistry has been further augmented by its compatibility with modern biocatalytic approaches. Enzymatic methods have been employed to achieve regioselective modifications without harsh conditions or toxic byproducts. This aligns with the growing emphasis on green chemistry principles in drug discovery pipelines. Moreover, biocatalysts such as cytochrome P450 enzymes have been used to introduce oxygenated functional groups into derivatives of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene, expanding its synthetic toolkit.
Recent clinical trials have begun to explore the efficacy of drugs derived from this intermediate in treating neurological disorders. Preclinical data suggest that certain analogs exhibit neuroprotective effects by modulating neurotransmitter pathways. The structural flexibility offered by 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene allows medicinal chemists to fine-tune pharmacophores for optimal receptor binding affinity and selectivity. These efforts are part of a broader trend toward precision medicine, where individual patient responses are tailored through targeted molecular design.
The industrial production of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene has also seen significant advancements due to process optimization techniques. Continuous flow chemistry has enabled scalable synthesis under controlled conditions, reducing waste generation and improving yield consistency. Furthermore, green solvents such as ionic liquids have been explored as alternatives to traditional organic solvents, minimizing environmental impact while maintaining high reaction efficiencies.
The future prospects for 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene are vast and multifaceted. Emerging technologies such as flow photochemistry are being investigated to harness light-driven reactions for more sustainable synthesis routes. Additionally, machine learning models are being developed to predict novel derivatives' biological activities based on structural features derived from this intermediate. Such interdisciplinary approaches highlight the compound's central role in advancing both fundamental research and applied sciences.
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